molecular formula C14H12Br2 B14145726 2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl CAS No. 3840-88-8

2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl

Cat. No.: B14145726
CAS No.: 3840-88-8
M. Wt: 340.05 g/mol
InChI Key: KJPBHWPECBAAAA-UHFFFAOYSA-N
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Description

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms and two methyl groups are substituted at the 2,2’ and 6,6’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of 6,6’-dimethyl-1,1’-biphenyl. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide . This reaction yields the optically active product, which can be further functionalized.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and specific ligands can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in cross-coupling reactions.

    Lithium Iodide: Used in the enantioselective ring-opening reaction.

    Primary Amines: Reactants in the synthesis of carbazoles.

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl involves its ability to undergo substitution and cross-coupling reactions. The copper-catalyzed cross-coupling with primary amines, for example, proceeds through the formation of a copper-amine complex, which then reacts with the biphenyl derivative to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of copper and the reactivity of the bromine substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for functionalization. The presence of both bromine and methyl groups allows for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

3840-88-8

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene

InChI

InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3

InChI Key

KJPBHWPECBAAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C

Origin of Product

United States

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